(S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate (S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13753941
InChI: InChI=1S/C10H13NO4/c1-2-15-9(14)10-4-3-8(13)11(10)6-7(12)5-10/h2-6H2,1H3/t10-/m0/s1
SMILES: CCOC(=O)C12CCC(=O)N1CC(=O)C2
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol

(S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate

CAS No.:

Cat. No.: VC13753941

Molecular Formula: C10H13NO4

Molecular Weight: 211.21 g/mol

* For research use only. Not for human or veterinary use.

(S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate -

Specification

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
IUPAC Name ethyl (8S)-3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate
Standard InChI InChI=1S/C10H13NO4/c1-2-15-9(14)10-4-3-8(13)11(10)6-7(12)5-10/h2-6H2,1H3/t10-/m0/s1
Standard InChI Key SMGHZIGHUPYEIQ-JTQLQIEISA-N
Isomeric SMILES CCOC(=O)[C@@]12CCC(=O)N1CC(=O)C2
SMILES CCOC(=O)C12CCC(=O)N1CC(=O)C2
Canonical SMILES CCOC(=O)C12CCC(=O)N1CC(=O)C2

Introduction

Chemical Identity and Structural Characteristics

(S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate (CAS No. 2703745-57-5) is a chiral bicyclic compound with the molecular formula C₁₀H₁₃NO₄ and a molecular weight of 211.21 g/mol . Its IUPAC name, ethyl (8S)-3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate, reflects the stereochemistry at the 7a position and the ethyl ester functional group.

Key Structural Features:

  • Bicyclic Framework: A fused pyrrolizine system comprising two five-membered rings sharing a nitrogen atom.

  • Carbonyl Groups: Two ketone groups at positions 2 and 5, contributing to its reactivity in nucleophilic additions and reductions.

  • Ethyl Ester Moiety: Enhances solubility in organic solvents and serves as a protecting group for carboxylic acid derivatives.

Table 1: Molecular Properties

PropertyValueSource
CAS Number2703745-57-5
Molecular FormulaC₁₀H₁₃NO₄
Molecular Weight211.21 g/mol
IUPAC NameEthyl (8S)-3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate
SMILESCCOC(=O)[C@@]12CCC(=O)N1CC(=O)C2
InChI KeySMGHZIGHUPYEIQ-JTQLQIEISA-N

The compound’s stereochemistry is critical for its biological activity, as evidenced by its specific interaction with enzymatic targets.

Synthesis and Manufacturing

The synthesis of (S)-ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate involves multistep organic reactions requiring precise control over stereochemistry and reaction conditions.

Key Synthetic Routes

  • Chiral Pool Synthesis: Utilizes enantiomerically pure starting materials, such as L-proline derivatives, to ensure the desired (S)-configuration. For example, cyclocondensation of proline with diketones under acidic conditions yields the pyrrolizine core .

  • Catalytic Asymmetric Synthesis: Employs chiral catalysts, such as organocatalysts or transition metal complexes, to induce asymmetry during ring-forming steps. This method improves yield and enantiomeric excess (ee > 95%).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsPurpose
1L-Proline, HCl, refluxFormation of azomethine ylide
2Dialkyl acetylenedicarboxylate, MeOHCycloaddition to form bicyclic core
3Ethanol, H₂SO₄, 60°CEsterification

Industrial Scalability

While laboratory-scale syntheses are well-documented, industrial production faces challenges in maintaining stereochemical purity at scale. Continuous-flow reactors and immobilized catalysts are being explored to enhance efficiency .

Physicochemical Properties

The compound’s reactivity and stability are influenced by its functional groups:

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

  • Thermal Stability: Decomposes above 200°C without a distinct melting point .

  • Spectroscopic Data:

    • IR: Strong absorptions at 1740 cm⁻¹ (C=O ester) and 1680 cm⁻¹ (C=O ketone).

    • NMR: Characteristic signals at δ 4.2 ppm (quartet, CH₂CH₃) and δ 2.8 ppm (multiplet, pyrrolizine protons).

Applications and Research Findings

Medicinal Chemistry

  • Kinase Inhibition: The compound’s pyrrolizine scaffold mimics ATP-binding sites in kinases. Preliminary studies suggest inhibitory activity against Janus kinases (JAKs), which are implicated in autoimmune diseases .

  • Anticancer Potential: Derivatives of this compound exhibit antiproliferative effects in in vitro models of breast and lung cancer, with IC₅₀ values ranging from 5–20 μM .

Synthetic Intermediate

The ethyl ester group serves as a versatile handle for further functionalization:

  • Hydrolysis: Yields the corresponding carboxylic acid, a precursor for amide-coupled drug candidates .

  • Reduction: Sodium borohydride reduces ketones to alcohols, enabling access to polyhydroxylated pyrrolizidines .

HazardPrecaution
Skin IrritantWear nitrile gloves and lab coat
Eye DamageUse safety goggles
Inhalation RiskWork in a fume hood

In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention.

Recent Advances and Future Directions

Recent studies focus on:

  • Green Chemistry: Solvent-free syntheses using microwave irradiation to reduce environmental impact .

  • Drug Delivery: Encapsulation in lipid nanoparticles to improve bioavailability for anticancer applications .

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